molecular formula C23H28N4O3 B2998674 3-((3,4-dimethoxyphenethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881436-12-0

3-((3,4-dimethoxyphenethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2998674
CAS No.: 881436-12-0
M. Wt: 408.502
InChI Key: IZFBMNGPZUXBKA-UHFFFAOYSA-N
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Description

The compound 3-((3,4-dimethoxyphenethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic 1,2,4-triazin-5(4H)-one derivative characterized by two key structural motifs:

  • A 3,4-dimethoxyphenethylamino group at position 3 of the triazinone ring.
  • A 4-isopropylbenzyl substituent at position 4.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15(2)18-8-5-16(6-9-18)13-19-22(28)25-23(27-26-19)24-12-11-17-7-10-20(29-3)21(14-17)30-4/h5-10,14-15H,11-13H2,1-4H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBMNGPZUXBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3,4-dimethoxyphenethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a triazine ring and specific aromatic substitutions, contribute to its biological activity. This article reviews existing literature on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : 3-(3,4-dimethoxyphenylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5-one

Structural Formula

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The presence of the triazine ring enhances its stability and reactivity, allowing it to engage in diverse chemical reactions such as:

  • Oxidation : Modifying functional groups to enhance activity.
  • Substitution : Altering aromatic rings to improve binding affinity to biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on triazine derivatives demonstrated significant inhibition of tumor cell growth in vitro, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies have shown that related triazine compounds can inhibit bacterial growth:

  • Research Findings : Triazine derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities

Biological ActivityObserved EffectsReference
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of specific enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazin-5(4H)-one Family

The following table compares the target compound with structurally related triazinones, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions 3 & 6) Molecular Weight Key Properties/Activities Evidence Source
Target compound 3-(3,4-dimethoxyphenethylamino), 6-(4-isopropylbenzyl) ~395.4 (estimated) Inferred enhanced lipophilicity, potential CNS activity N/A (hypothetical)
3-((3-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 898650-35-6) 3-(3-fluorophenylamino), 6-(4-methylbenzyl) 310.33 Unknown bioactivity; fluorinated aryl group may alter electronic properties
3-((2,4-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 898650-74-3) 3-(2,4-dimethoxyphenylamino), 6-(4-methylbenzyl) 352.4 Dimethoxy groups may improve solubility/selectivity
Metribuzin (4-Amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one) 3-(methylthio), 6-(tert-butyl) 214.29 Herbicidal activity via photosynthesis inhibition
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one (CAS 137257-08-0) 3-phenyl, 6-methyl 202.21 Crystallizes with π-π stacking; agricultural applications

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Bioavailability The 3,4-dimethoxyphenethylamino group in the target compound likely increases lipophilicity (logP) compared to simpler aryl/alkyl substituents (e.g., metribuzin’s methylthio group). This could enhance blood-brain barrier penetration, a trait observed in CNS-targeting drugs . Conversely, metribuzin’s smaller tert-butyl and methylthio groups contribute to its hydrophobicity, favoring soil persistence and herbicidal action .

The isopropylbenzyl group in the target compound may create steric hindrance, reducing off-target interactions compared to smaller substituents like methylbenzyl (CAS 898650-35-6) .

Biological Activity Trends Sulfur-containing triazinones (e.g., metribuzin and –2 compounds) exhibit diverse activities: metribuzin inhibits photosynthesis, while thienylvinyl derivatives () show anticancer effects via cytotoxic mechanisms . Amino-substituted triazinones (e.g., CAS 137257-08-0) with aromatic groups often display herbicidal or antifungal activities due to interference with electron transport chains .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) Metribuzin CAS 898650-74-3
Molecular Weight ~395.4 214.29 352.4
logP (Predicted) ~3.5–4.0 1.8 ~2.8
Water Solubility Low 1,200 mg/L (20°C) Moderate
Bioactivity Potential CNS/anticancer Herbicidal Unknown

Research Implications and Gaps

Synthetic Feasibility: The target compound’s synthesis may parallel methods for CAS 898650-74-3 (dimethoxyphenylamino derivatives) or CAS 905765-16-4 (ethoxybenzyl analogues), using haloalkylation or nucleophilic substitution .

Metabolic Stability : The isopropylbenzyl group may slow oxidative metabolism compared to methyl or ethyl substituents, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3,4-dimethoxyphenethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Use condensation reactions between substituted phenethylamines and triazine precursors under reflux conditions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) influence yield .
  • Step 2 : Optimize stoichiometry (1:1 molar ratio of amine to triazine) and reaction time (8–12 hours) to minimize by-products like unreacted amines or oxidized intermediates .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) .

Q. How can the physicochemical properties (e.g., pKa, solubility) of this triazine derivative be experimentally determined?

  • Methodological Answer :

  • pKa Determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using 0.05 M tetrabutylammonium hydroxide (TBAH). Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–12) and organic solvents. Quantify via UV-Vis spectroscopy at λmax ≈ 260 nm .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • NMR : Assign protons and carbons using 1H^1H-NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) and 13C^13C-NMR (δ 150–160 ppm for triazine carbons) .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ≈ 450–460) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Step 1 : Standardize assay conditions (e.g., cell line viability, enzyme inhibition protocols) to minimize variability. For example, use identical ATP concentrations in kinase assays .
  • Step 2 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, incubation time) .
  • Step 3 : Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecological risks?

  • Methodological Answer :

  • Design : Adopt a tiered approach per INCHEMBIOL guidelines :
  • Phase 1 : Lab-based studies on hydrolysis/photolysis (OECD 111) and soil sorption (OECD 106).
  • Phase 2 : Microcosm experiments to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).
  • Data Interpretation : Use fugacity models to predict distribution in water/soil compartments and QSAR for ecotoxicity .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for target binding?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing isopropylbenzyl with p-chlorobenzyl) .
  • Step 2 : Use molecular docking (AutoDock Vina) to prioritize candidates based on binding energy (< -8 kcal/mol) to target proteins (e.g., kinases) .
  • Step 3 : Validate via SPR or ITC to measure binding kinetics (KD, kon/koff) .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • Stabilization Techniques :
  • Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to reduce premature degradation .

Data Contradiction Analysis

Q. How should discrepancies in pKa values derived from different solvents be addressed?

  • Resolution Framework :

  • Step 1 : Compare HNPs across solvents (e.g., isopropyl alcohol vs. DMF) to identify solvent-specific ionization effects .
  • Step 2 : Apply the Yasuda-Shedlovsky extrapolation method to correlate non-aqueous pKa with aqueous values .

Methodological Tables

Table 1 : pKa Values of Triazine Derivatives in Non-Aqueous Solvents

SolventHNP (mV)pKa
Isopropyl alcohol2206.8
tert-Butyl alcohol1957.2
DMF3105.4

Table 2 : Synthetic Yields Under Varied Conditions

CatalystSolventYield (%)
p-TSA (5 mol%)Ethanol78
NoneDMF45

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